N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide
Overview
Description
“N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide” is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C12H20N2O2S/c1-4-9-17(15,16)14-12-8-6-5-7-11(12)10(2)13-3/h5-8,10,13-14H,4,9H2,1-3H3 . The molecular weight is 256.37 .Scientific Research Applications
Biocatalysis in Drug Metabolism
A study demonstrated the application of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach supports the full structure characterization of metabolites by NMR, aiding in the identification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Anticancer Assessment of New Derivatives
Research into 2-amino-3-cyanopyridine derivatives revealed their potential for anticancer activity. This study involved the synthesis of various derivatives, highlighting the versatility and potential therapeutic applications of sulfonamide compounds (Mansour et al., 2021).
Reductive Transformations and Synthetic Applications
The preparation and reductive transformations of vinylogous sulfonamides (beta-sulfonyl enamines) and their application to the synthesis of indolizidines showcase the compounds' role in creating sulfone-substituted indolizines, useful scaffolds for alkaloid synthesis. These findings illustrate the chemical versatility of sulfonamide compounds in synthetic organic chemistry (Michael et al., 2004).
Synthesis and Chemical Characterization
The synthesis of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide shows the utility of sulfonamide compounds in organic synthesis, serving as intermediates for further chemical reactions (Schleusner et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[1-(methylamino)ethyl]phenyl]propane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-9-17(15,16)14-12-8-6-5-7-11(12)10(2)13-3/h5-8,10,13-14H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUSVIUNIXKBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1C(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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